molecular formula C24H24INO4S2 B11669907 (5Z)-3-ethyl-5-(3-iodo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-ethyl-5-(3-iodo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11669907
M. Wt: 581.5 g/mol
InChI Key: QNMNCXCWISNFRE-QNGOZBTKSA-N
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Description

The compound (5Z)-3-ethyl-5-(3-iodo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and a benzylidene group that can enhance its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-ethyl-5-(3-iodo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the benzylidene group and other substituents. Common reagents used in these reactions include ethyl iodide, methoxybenzaldehyde, and thiosemicarbazide. The reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-3-ethyl-5-(3-iodo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to a benzyl group.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone core can yield sulfoxides, while reduction of the benzylidene group can produce benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound’s thiazolidinone core is known for its potential antimicrobial and anticancer properties. Studies have shown that derivatives of thiazolidinone can inhibit the growth of certain bacteria and cancer cells.

Medicine

In medicine, this compound may serve as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a promising candidate for drug discovery.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties. Its chemical reactivity allows for the creation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (5Z)-3-ethyl-5-(3-iodo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can bind to enzymes and inhibit their activity, leading to antimicrobial or anticancer effects. The benzylidene group can enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
  • Ethyl acetoacetate

Uniqueness

Compared to similar compounds, (5Z)-3-ethyl-5-(3-iodo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups. The presence of the iodine atom and the benzylidene group provides additional sites for chemical modification, enhancing its versatility in various applications.

Properties

Molecular Formula

C24H24INO4S2

Molecular Weight

581.5 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[3-iodo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24INO4S2/c1-4-8-17-9-6-7-10-19(17)29-11-12-30-22-18(25)13-16(14-20(22)28-3)15-21-23(27)26(5-2)24(31)32-21/h4,6-7,9-10,13-15H,1,5,8,11-12H2,2-3H3/b21-15-

InChI Key

QNMNCXCWISNFRE-QNGOZBTKSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)I)OCCOC3=CC=CC=C3CC=C)OC)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)I)OCCOC3=CC=CC=C3CC=C)OC)SC1=S

Origin of Product

United States

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